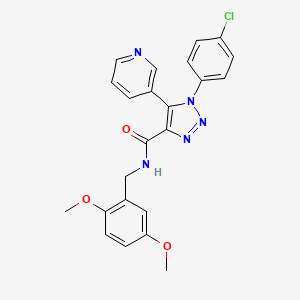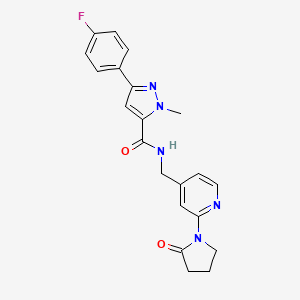
(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone” is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2S and a molecular weight of 339.42 .
Physical And Chemical Properties Analysis
“(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone” is an amine-based curing agent that facilitates the formation of heat-resistant epoxy-based adhesive systems . It has an amine hydrogen equivalent weight of 62 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone:
Proteomics Research
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is widely used in proteomics research. This compound is valuable for studying protein structures and functions due to its ability to interact with various proteins and peptides. It helps in identifying and quantifying proteins in complex biological samples, aiding in the understanding of cellular processes and disease mechanisms .
Antifungal Activity
This compound has shown significant antifungal properties. Research indicates that sulfone derivatives, including (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone, exhibit potent antifungal activities against a variety of plant pathogenic fungi. These properties make it a potential candidate for developing new antifungal agents for agricultural applications .
Medicinal Chemistry
In medicinal chemistry, (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development. It has been studied for its potential anti-inflammatory, anticancer, and antiviral activities .
Material Science
This compound is also used in material science for the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced durability and resistance to environmental factors .
Environmental Chemistry
In environmental chemistry, (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is used to study the degradation and interaction of pollutants. Its ability to bind with various environmental contaminants makes it useful for developing methods to detect and remove harmful substances from the environment .
Biochemical Research
Biochemical research benefits from this compound due to its ability to interact with enzymes and other biomolecules. It is used to study enzyme kinetics and mechanisms, providing insights into biochemical pathways and potential therapeutic targets .
Agricultural Chemistry
In agricultural chemistry, (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is investigated for its potential as a pesticide or herbicide. Its antifungal properties are particularly valuable for protecting crops from fungal infections, contributing to increased agricultural productivity .
Pharmaceutical Development
Finally, this compound is crucial in pharmaceutical development. Its diverse biological activities make it a promising lead compound for developing new drugs. Researchers are exploring its potential to treat various diseases, including cancer, infectious diseases, and inflammatory conditions .
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVALUVLFXVSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
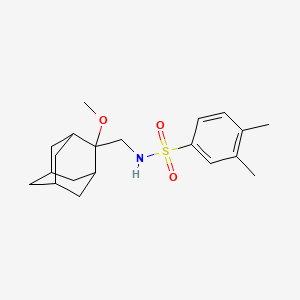
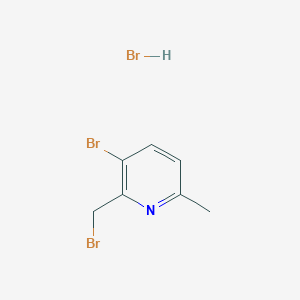
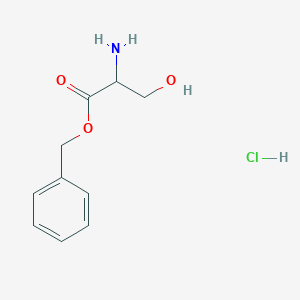

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
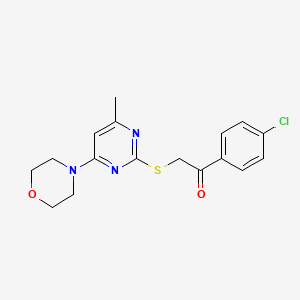

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
